molecular formula C19H22O B3025111 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-17-7

3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B3025111
CAS RN: 898794-17-7
M. Wt: 266.4 g/mol
InChI Key: GBSXOZOROWYMLP-UHFFFAOYSA-N
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Description

“3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 .


Molecular Structure Analysis

The molecular structure of “3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone” consists of a propiophenone core with dimethylphenyl groups attached at the 3’ and 5’ positions . The exact 3D structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Chemical Synthesis and Material Development

3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, due to its structural complexity, finds application in the synthesis of advanced materials and chemicals. For example, compounds similar in complexity are utilized in the development of new organic semiconducting polymers, which are crucial for enhancing organic thin-film transistor (TFT) performances. The synthesis of such polymers involves oxidative coupling reactions that yield materials with potential applications in electronics and optoelectronics due to their semiconducting properties (Hoyoul Kong et al., 2009).

Photoluminescence and Optical Properties

Research into compounds with a similar degree of molecular complexity has led to the discovery of materials with exceptional photoluminescence properties. For instance, the study of "rigid-core" materials like 3,5-dimethyl-2,3'-bis(3-methylthiophene)-dithieno[3,2-b:',3'-d]thiophene-4,4-dioxide, which shares a similar structural motif, revealed the highest photoluminescence ever reported for thiophene-based molecules in solid state. This highlights the potential of such compounds in the development of new photoluminescent materials with applications in lighting, displays, and bioimaging (E. Tedesco et al., 2003).

Electrosynthesis Applications

Compounds with structural features akin to 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone are explored in electrosynthesis processes. For example, the electrosynthesis of 3,4-diphenylhexane-3,4-diol through the reduction of propiophenone in specific solvents demonstrates the utility of such compounds in synthetic chemistry. This process allows for the efficient production of valuable intermediates for further chemical transformations (B. V. Lyalin et al., 2006).

Supramolecular Chemistry

The structural features of 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone make it a candidate for studies in supramolecular chemistry. Similar compounds have been analyzed for their solid-state supramolecular organization, which is crucial for understanding molecular interactions and designing new materials with tailored properties. These studies provide insights into the molecular basis of material properties, which is essential for the development of novel materials with specific functionalities (N. Bappalige et al., 2009).

Safety And Hazards

The safety and hazards associated with “3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone” are not explicitly mentioned in the available resources. As with any chemical, it should be handled with appropriate safety measures to prevent exposure and potential harm .

Future Directions

The future directions for “3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone” are not clear from the available resources. Its potential applications and research directions would depend on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-6-17(16(4)10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSXOZOROWYMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644689
Record name 3-(2,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898794-17-7
Record name 1-Propanone, 3-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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